molecular formula C11H9BrF6OS B14070259 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

Cat. No.: B14070259
M. Wt: 383.15 g/mol
InChI Key: KVGXUEOVFZOPIQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C11H9BrF6OS. This compound is characterized by the presence of bromopropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has substituents in the desired positions.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under specific conditions.

    Thioether Formation: The trifluoromethylthio group is added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The trifluoromethoxy and trifluoromethylthio groups can participate in coupling reactions, forming complex molecules.

Common reagents used in these reactions include N-bromosuccinimide, trifluoromethyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites, while the trifluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene include:

    1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Differing in the position of substituents on the benzene ring.

    1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene: Featuring an ethoxy group instead of a trifluoromethylthio group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-5-1-2-7-6-8(20-11(16,17)18)3-4-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

KVGXUEOVFZOPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCBr)OC(F)(F)F

Origin of Product

United States

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